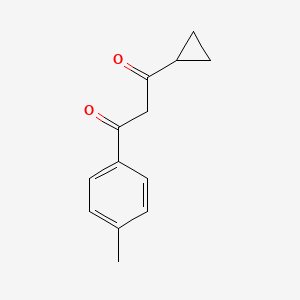

1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione

描述

1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione is a β-diketone characterized by a cyclopropyl group at position 1 and a p-tolyl (4-methylphenyl) group at position 2. This compound belongs to a class of 1,3-diketones widely studied for their applications in agrochemicals, coordination chemistry, and polymer synthesis. Its structure confers unique electronic and steric properties due to the electron-withdrawing cyclopropyl group and the electron-donating p-tolyl substituent, influencing its reactivity and stability .

The synthesis typically involves Claisen condensation between cyclopropyl methyl ketone and p-tolyl-substituted esters or acyl chlorides. However, challenges such as low yields and byproduct formation are noted, particularly in industrial-scale production .

属性

分子式 |

C13H14O2 |

|---|---|

分子量 |

202.25 g/mol |

IUPAC 名称 |

1-cyclopropyl-3-(4-methylphenyl)propane-1,3-dione |

InChI |

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)12(14)8-13(15)11-6-7-11/h2-5,11H,6-8H2,1H3 |

InChI 键 |

YTEOAANXXGWEGN-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)C2CC2 |

产品来源 |

United States |

准备方法

The synthesis of 1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with p-tolylacetic acid under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

化学反应分析

1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone to the corresponding diol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, diols, and substituted aromatic compounds .

科学研究应用

1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties

作用机制

The mechanism by which 1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The compound’s cyclopropyl and p-tolyl groups can influence its binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling, metabolism, and gene expression .

相似化合物的比较

Electronic Effects :

- The p-tolyl group in the target compound donates electrons via its methyl group, stabilizing the enolate form. In contrast, trifluoromethyl or thiophenyl groups introduce electron-withdrawing effects, increasing electrophilicity .

- Cyclopropyl groups enhance steric hindrance compared to linear alkyl chains, affecting reaction kinetics in Claisen condensations .

Key Findings :

- Solvent choice significantly impacts yield. Polar aprotic solvents (e.g., NMP) improve reaction homogeneity and yield compared to non-polar solvents like toluene .

- Large-scale syntheses often face reduced yields due to inefficient mixing and side reactions .

生物活性

1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

The biological activities of 1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione are attributed to its interaction with various biological targets, including enzymes and receptors. The compound has shown promise in several areas:

- Anticancer Activity : Preliminary studies indicate that derivatives of cyclopropane diones exhibit cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as CDK2/cyclin A2.

Anticancer Activity

A study evaluated the anticancer properties of cyclopropane derivatives, including 1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione. The results indicated significant cytotoxicity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione | MCF-7 | 12.5 |

| 1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione | HepG2 | 15.0 |

This data suggests that the compound has considerable potential as an anticancer agent.

The mechanism by which 1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione exerts its biological effects is primarily through the inhibition of specific kinases involved in cell cycle regulation. For instance, it has been noted to inhibit CDK2/cyclin A2 activity, leading to cell cycle arrest at the G1 phase.

Enzyme Inhibition Studies

Inhibitory effects on enzymes like dihydrofolate reductase (DHFR) have also been documented. This enzyme is crucial for DNA synthesis and cellular proliferation. The inhibition of DHFR by cyclopropane derivatives could provide a pathway for developing novel antimalarial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。